
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is a complex organic compound with a unique structure that includes a thiadiazinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one typically involves the reaction of tert-butylamine with 4-hydroxybenzaldehyde, followed by cyclization with isopropylamine and thiourea. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
This may include the use of continuous flow reactors to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine .
Wissenschaftliche Forschungsanwendungen
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The hydroxyl and imino groups play crucial roles in its reactivity, allowing it to interact with enzymes and other proteins. The thiadiazinan ring structure also contributes to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-one
- 4-Tert-butylphenol
- Buprofezin
Uniqueness
2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is unique due to its specific combination of functional groups and ring structure.
Eigenschaften
CAS-Nummer |
69329-95-9 |
|---|---|
Molekularformel |
C16H23N3O2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-11(2)19-14(17-16(3,4)5)22-10-18(15(19)21)12-6-8-13(20)9-7-12/h6-9,11,20H,10H2,1-5H3 |
InChI-Schlüssel |
DJKGEYBKPKGLCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
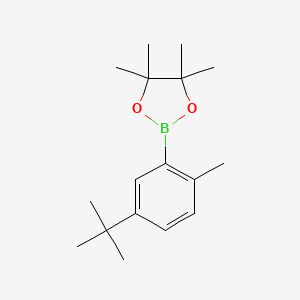
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)

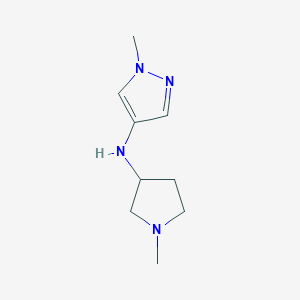
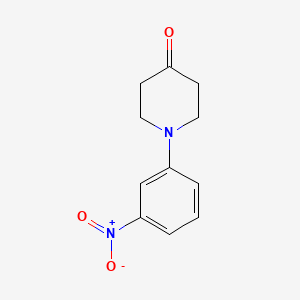
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
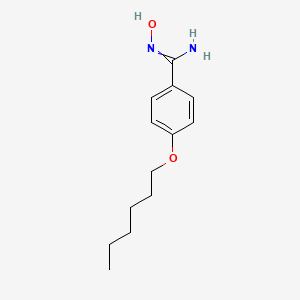
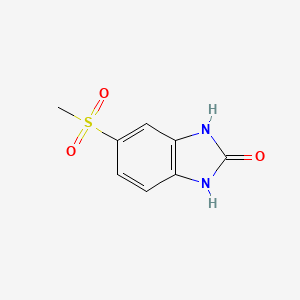

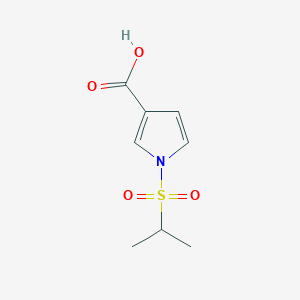
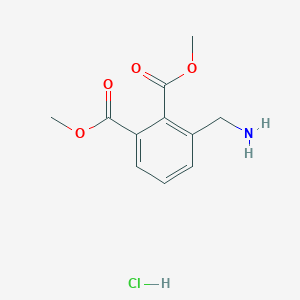
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
